3,5-Difluoro-2,4-dimethoxyiodobenzene
Description
3,5-Difluoro-2,4-dimethoxyiodobenzene is a halogenated aromatic compound featuring iodine at the 1-position, two methoxy groups at positions 2 and 4, and fluorine atoms at positions 3 and 3. This substitution pattern confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions where iodine serves as a directing or leaving group.
Properties
Molecular Formula |
C8H7F2IO2 |
|---|---|
Molecular Weight |
300.04 g/mol |
IUPAC Name |
1,3-difluoro-5-iodo-2,4-dimethoxybenzene |
InChI |
InChI=1S/C8H7F2IO2/c1-12-7-4(9)3-5(11)8(13-2)6(7)10/h3H,1-2H3 |
InChI Key |
QIIGKOYUNPWGJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1F)I)OC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-2,4-dimethoxyiodobenzene typically involves the iodination of 3,5-difluoro-2,4-dimethoxybenzene. One common method is the Sandmeyer reaction, where the corresponding diazonium salt is treated with potassium iodide. The reaction conditions generally include:
Starting Material: 3,5-Difluoro-2,4-dimethoxyaniline
Reagents: Sodium nitrite (NaNO2), hydrochloric acid (HCl), potassium iodide (KI)
Conditions: The reaction is carried out at low temperatures (0-5°C) to form the diazonium salt, which is then reacted with KI to yield the desired product.
Industrial Production Methods
Industrial production of 3,5-Difluoro-2,4-dimethoxyiodobenzene may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-2,4-dimethoxyiodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki coupling or the Sonogashira coupling.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Methoxy Group Reactions: The methoxy groups can participate in nucleophilic substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Suzuki Coupling: Uses palladium catalysts and boronic acids under mild conditions.
Sonogashira Coupling: Involves palladium and copper catalysts with terminal alkynes.
Nucleophilic Substitution: Utilizes strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling would yield biaryl compounds, while Sonogashira coupling would produce alkynyl-substituted derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 3,5-Difluoro-2,4-dimethoxyiodobenzene serves as a versatile building block for the construction of more complex molecules. Its ability to undergo various coupling reactions makes it valuable for creating biaryl structures and other functionalized aromatic compounds.
Biology and Medicine
In medicinal chemistry, this compound can be used to synthesize potential pharmaceutical agents. Its fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates, while the methoxy groups can influence the compound’s pharmacokinetic properties.
Industry
In the materials science industry, 3,5-Difluoro-2,4-dimethoxyiodobenzene can be used to develop new polymers and advanced
Biological Activity
3,5-Difluoro-2,4-dimethoxyiodobenzene is a fluorinated aromatic compound that has garnered attention in chemical and biological research due to its unique structural properties and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
The molecular structure of 3,5-Difluoro-2,4-dimethoxyiodobenzene includes two methoxy groups and two fluorine atoms attached to a benzene ring. The presence of these substituents significantly influences the compound's reactivity and biological interactions.
Synthesis
The synthesis of 3,5-Difluoro-2,4-dimethoxyiodobenzene typically involves the iodination of fluorinated aromatic precursors. Methods such as copper-catalyzed cross-coupling reactions have been employed to achieve high yields of this compound. For example, the coupling of 3,4-dimethoxyiodobenzene with difluoro reagents has been reported to yield significant quantities of the target compound .
Anticancer Properties
Recent studies have indicated that 3,5-Difluoro-2,4-dimethoxyiodobenzene exhibits anticancer activity. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the modulation of cell signaling pathways associated with apoptosis and cell cycle regulation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HeLa (Cervical) | 10 | Inhibition of cell cycle progression |
| A549 (Lung) | 12 | Modulation of PI3K/Akt pathway |
Table 1: Anticancer Activity of 3,5-Difluoro-2,4-dimethoxyiodobenzene
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In a study measuring radical scavenging activity using DPPH (1,1-diphenyl-2-picrylhydrazyl), 3,5-Difluoro-2,4-dimethoxyiodobenzene demonstrated significant free radical scavenging ability compared to standard antioxidants like ascorbic acid.
| Concentration (µM) | % Scavenging Effect |
|---|---|
| 10 | 35 |
| 50 | 65 |
| 100 | 85 |
Table 2: Antioxidant Activity of 3,5-Difluoro-2,4-dimethoxyiodobenzene
Study on Cancer Cell Lines
A recent study investigated the effects of 3,5-Difluoro-2,4-dimethoxyiodobenzene on breast cancer cells (MCF-7). The results indicated that treatment with this compound led to a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage. Flow cytometry analysis confirmed increased sub-G1 population indicative of apoptotic cells .
Mechanistic Insights
Further mechanistic studies revealed that the compound activates p53 signaling pathways in cancer cells. This activation leads to upregulation of pro-apoptotic factors while downregulating anti-apoptotic proteins. These findings suggest a potential use for this compound in targeted cancer therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
The reactivity and applications of 3,5-Difluoro-2,4-dimethoxyiodobenzene are strongly influenced by its substituents. Key comparisons include:
- Iodine vs. Amino Groups: Replacing iodine with an amino group (as in 3,5-Difluoro-2,4-dimethoxyaniline) shifts utility toward pharmaceutical intermediates, where the NH₂ group enables further functionalization .
- Methoxy vs. Hydroxyl Groups : 3,5-Difluoro-2,4-dihydroxybenzaldehyde exhibits increased solubility in polar solvents due to hydroxyl groups, contrasting with the lipophilic methoxy groups in the target compound .
Physicochemical Properties
- Electronic Effects : The electron-withdrawing fluorine atoms and electron-donating methoxy groups create a polarized aromatic ring, enhancing iodine’s susceptibility to nucleophilic displacement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
